Mc-Phe-Lys-PAB-MMAE is a compound that belongs to the class of antibody-drug conjugates (ADCs). ADCs are targeted cancer therapies that combine monoclonal antibodies with cytotoxic drugs, allowing for selective delivery of the drug to cancer cells while minimizing damage to normal tissues. The specific components of Mc-Phe-Lys-PAB-MMAE include a peptide sequence (Mc-Phe-Lys) linked to a payload (MMAE, or monomethylauristatin E) through a linker (PAB). This structure is designed to enhance the therapeutic efficacy and reduce side effects associated with conventional chemotherapy.
Mc-Phe-Lys-PAB-MMAE is classified under ADCs, which are increasingly utilized in oncology due to their ability to deliver potent cytotoxic agents directly to tumor cells. The payload, MMAE, is derived from auristatin, a potent microtubule-disrupting agent. The linkage of the antibody to MMAE via the PAB linker is crucial for maintaining stability in circulation and ensuring effective release of the drug inside target cells.
The synthesis of Mc-Phe-Lys-PAB-MMAE involves several key steps:
The technical details of this synthesis may include:
The molecular structure of Mc-Phe-Lys-PAB-MMAE consists of:
The molecular formula and weight can be derived from its components:
The chemical reactions involved in synthesizing Mc-Phe-Lys-PAB-MMAE include:
These reactions typically require careful control of stoichiometry and reaction conditions to prevent side reactions and ensure high specificity in conjugation.
Mc-Phe-Lys-PAB-MMAE operates through a targeted mechanism:
Studies have shown that ADCs like Mc-Phe-Lys-PAB-MMAE can achieve significant therapeutic effects with reduced systemic toxicity compared to free drugs.
Mc-Phe-Lys-PAB-MMAE has significant applications in:
CAS No.: 142697-76-5
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 2365156-60-9
CAS No.: 31520-97-5
CAS No.: 67124-09-8